

IUPAC name for 3-Methylazetidin-2-one

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Compound of Interest

Compound Name: 3-Methylazetidin-2-one

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An In-Depth Technical Guide to **3-Methylazetidin-2-one**

Abstract

This technical guide provides a comprehensive overview of **3-methylazetidin-2-one**, a substituted β -lactam of significant interest to the chemical and pharmaceutical sciences. The β -lactam ring is a cornerstone pharmacophore, most notably forming the active core of penicillin and cephalosporin antibiotics.[1] This document delves into the fundamental characteristics of **3-methylazetidin-2-one**, including its synthesis, spectroscopic profile, chemical reactivity, and applications as a versatile building block in drug development. Detailed experimental protocols, mechanistic insights, and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their work.

Introduction and Physicochemical Properties

3-Methylazetidin-2-one belongs to the azetidinone family, which are four-membered cyclic amides, also known as β -lactams. The nomenclature specifies a methyl group at the third carbon atom relative to the carbonyl group.[2] This substitution introduces a chiral center, making the molecule a valuable precursor for stereospecific syntheses. The inherent ring strain of the four-membered ring dictates its chemical reactivity, rendering it susceptible to ring-opening reactions, a property famously exploited by β -lactam antibiotics to inhibit bacterial cell wall synthesis.[1]

Core Compound Specifications

A summary of the key physicochemical properties for **3-methylazetidin-2-one** is presented below.

| Property | Value | Source |
|-------------------|----------------------------------|------------------------|
| IUPAC Name | 3-methylazetidin-2-one | PubChem[2] |
| CAS Number | 58521-61-2 | PubChem[2], ChemSrc[3] |
| Molecular Formula | C ₄ H ₇ NO | PubChem[2] |
| Molecular Weight | 85.10 g/mol | PubChem[2] |
| Canonical SMILES | CC1CNC1=O | PubChem[2] |
| InChIKey | XYAPRMQTKAOTJZ-UHFFFAOYSA-N | PubChem[2] |

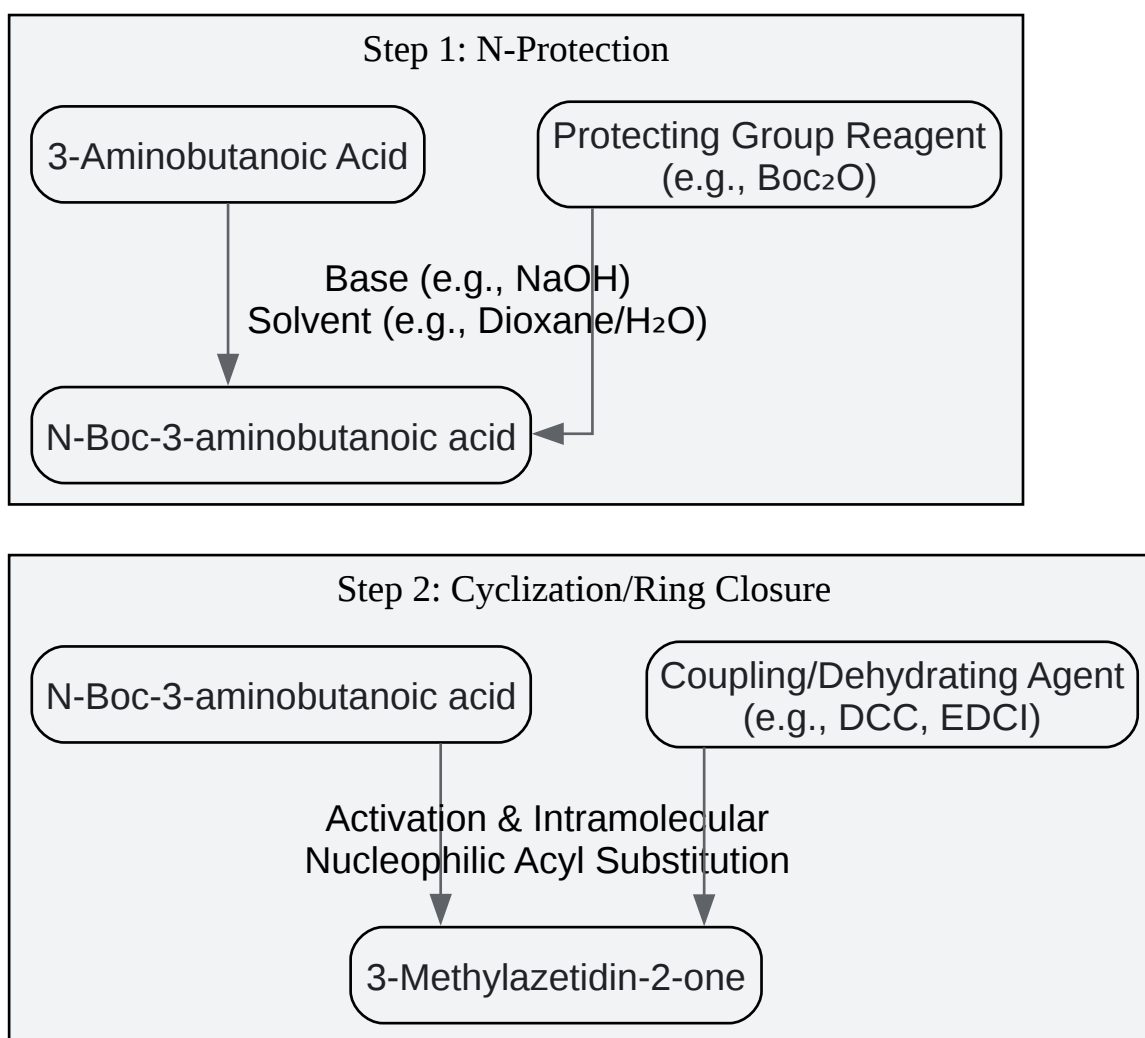
Synthesis of 3-Methylazetidin-2-one

The synthesis of β -lactams is a well-established field in organic chemistry, with several robust methods available.[4][5] The most prominent among these is the Staudinger [2+2] cycloaddition, first reported by Hermann Staudinger in 1907, which involves the reaction of a ketene with an imine.[1][6] Other significant methods include intramolecular cyclization of β -amino acids, the Kinugasa reaction between nitrones and copper acetylides, and various enolate-imine condensations.[6]

For **3-methylazetidin-2-one**, a logical and efficient approach is the intramolecular cyclization of a N-protected 3-aminobutanoic acid derivative. This method offers good control over the core structure.

Proposed Synthetic Workflow

The following workflow outlines a representative two-step synthesis starting from commercially available 3-aminobutanoic acid.



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Caption: Proposed two-step synthesis of **3-Methylazetidin-2-one**.

Representative Experimental Protocol: Intramolecular Cyclization

This protocol is a generalized procedure based on established methods for β -lactam formation from β -amino acids. Researchers should optimize conditions based on their specific laboratory setup and scale.

Objective: To synthesize **3-methylazetidin-2-one** via cyclization of a suitable precursor.

Materials:

- N-Boc-3-aminobutanoic acid (precursor, to be synthesized or purchased)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-3-aminobutanoic acid (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** In a separate flask, dissolve the coupling agent (e.g., DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the amino acid over 30 minutes. **Causality Note:** Slow addition is crucial to minimize side reactions and the formation of N-acylurea byproducts. The low temperature controls the reaction rate.
- **Reaction Monitoring:** Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup - Filtration:** If DCC is used, a white precipitate (dicyclohexylurea, DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU. Rinse the filter cake with a small amount of cold DCM.
- **Workup - Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any unreacted activating agents), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-methylazetidin-2-one**.

Trustworthiness Check: The protocol's integrity relies on the anhydrous conditions to prevent hydrolysis of the activated acid intermediate and on careful monitoring by TLC to determine the reaction endpoint, ensuring reproducibility.

Spectroscopic Characterization

Structural elucidation of **3-methylazetidin-2-one** is definitively achieved through a combination of NMR, IR, and Mass Spectrometry techniques. The expected spectral data provides a unique fingerprint for the molecule.

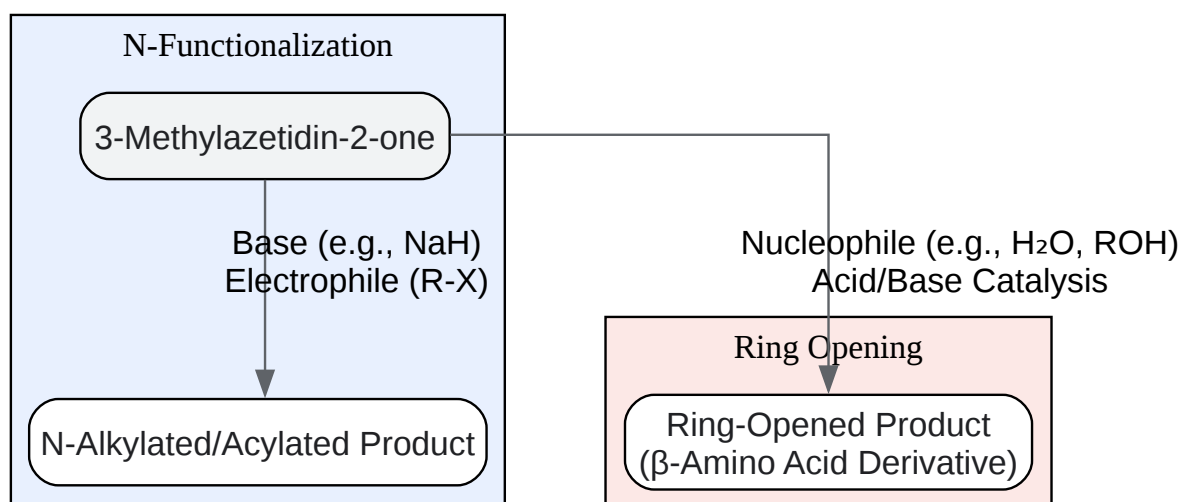
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
|---------------------|----------------------------|-------------------------------------|------------------------------------------------------------------------------------------------|
| ^1H NMR | $-\text{CH}(\text{CH}_3)-$ | $\sim 2.8 - 3.2$ ppm (m) | Proton on a chiral center adjacent to N and C=O. |
| | $-\text{CH}_2-$ | $\sim 3.0 - 3.5$ ppm (m) | Diastereotopic protons of the ring methylene group. |
| | $-\text{CH}_3$ | $\sim 1.2 - 1.5$ ppm (d) | Methyl group coupled to the adjacent methine proton. |
| | $-\text{NH}-$ | $\sim 7.0 - 8.5$ ppm (br s) | Amide proton, shift is concentration and solvent dependent. |
| ^{13}C NMR | C=O | $\sim 170 - 175$ ppm | Carbonyl carbon of the strained lactam. |
| | $-\text{CH}(\text{CH}_3)-$ | $\sim 40 - 45$ ppm | Methine carbon of the ring. |
| | $-\text{CH}_2-$ | $\sim 35 - 40$ ppm | Methylene carbon of the ring. |
| | $-\text{CH}_3$ | $\sim 15 - 20$ ppm | Methyl carbon. |
| IR Spec. | C=O stretch | $\sim 1730 - 1770$ cm^{-1} | High frequency due to the angle strain of the 4-membered ring, a hallmark of β -lactams. |
| N-H stretch | | $\sim 3200 - 3300$ cm^{-1} | Typical for a secondary amide. |
| Mass Spec. | $[\text{M}]^+$ | $m/z = 85.05$ | Molecular ion peak corresponding to the molecular formula $\text{C}_4\text{H}_7\text{NO}$. |

Reactivity and Applications in Drug Development

The synthetic value of **3-methylazetidin-2-one** lies in the reactivity of its β -lactam core and the stereocenter at the C3 position.

Key Reaction Pathways

The strained amide bond is the primary site of reactivity. It is susceptible to cleavage by a wide range of nucleophiles, a reaction that underpins the mechanism of action for penicillin antibiotics. Furthermore, the amide nitrogen can be functionalized to introduce diverse substituents, expanding the molecular complexity.



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Caption: Key reaction pathways for **3-Methylazetidin-2-one**.

Role as a Synthetic Intermediate

In drug development, substituted azetidinones are highly valued as chiral building blocks.

- **Scaffold for Bioactive Molecules:** The rigid four-membered ring serves as a compact scaffold to orient substituents in a precise three-dimensional arrangement for interaction with biological targets.

- **Precursor to β -Amino Acids:** Controlled ring-opening provides access to enantiomerically pure β -amino acids, which are important components of peptidomimetics and other pharmaceuticals.
- **Enzyme Inhibitors:** The azetidinone core is present in inhibitors of various enzymes beyond bacterial transpeptidases. For instance, 3-aminoazetidin-2-one derivatives have been investigated as inhibitors of N-acyl ethanolamine acid amidase (NAAA), an enzyme involved in inflammatory and pain signaling.^[7] The methyl group in **3-methylazetidin-2-one** can be used to probe steric tolerance in enzyme active sites.
- **Analog Synthesis:** It serves as a starting point for creating analogues of existing drugs, such as combretastatin, to improve properties like stability and solubility.^[8]

Safety and Handling

While specific toxicity data for **3-methylazetidin-2-one** is limited, compounds of this class should be handled with care. Based on data for analogous structures like 4-methylazetidin-2-one, it should be treated as a potential irritant.^[9]

Recommended Safety Precautions

| Precaution | Guideline |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a laboratory coat, and nitrile gloves. ^{[10][11]} |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. ^{[10][12]} |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. ^[12] |
| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. ^[10] |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. |

Conclusion

3-Methylazetidin-2-one is more than a simple heterocyclic compound; it is a versatile and valuable building block for chemical synthesis and pharmaceutical research. Its strained ring system imparts unique reactivity, while its chiral nature allows for the development of stereochemically complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers scientists to harness its full potential in the discovery and development of novel therapeutic agents.

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